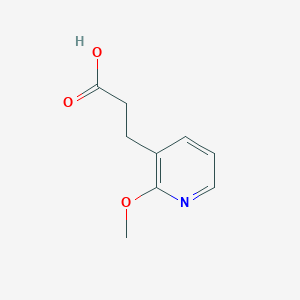
4-(4-methyl-1H-pyrazol-1-yl)phenol
Overview
Description
“4-(4-methyl-1H-pyrazol-1-yl)phenol” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 174.2 . It is a powder at room temperature .Scientific Research Applications
Chemical Inhibitors and Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 (CYP) isoforms, such as 4-methylpyrazole, highlights the critical role these compounds play in drug metabolism and potential drug-drug interactions. These inhibitors help in deciphering the involvement of specific CYP isoforms in the metabolism of various drugs, which is essential for predicting potential interactions (Khojasteh et al., 2011).
Synthetic and Medicinal Perspectives of Pyrazoles
Pyrazoles, including methyl substituted pyrazoles, have been reported as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. These compounds are significant for medicinal chemistry, highlighting their utility in drug discovery and development (Sharma et al., 2021).
DNA Minor Groove Binders
Compounds like Hoechst 33258, which include phenolic groups, bind strongly to the minor groove of DNA. This property is used for fluorescent DNA staining and has applications in chromosome and nuclear staining in cell biology (Issar & Kakkar, 2013).
Pyrazole Heterocycles in Therapeutic Applications
Pyrazole derivatives have been found to possess antimicrobial, anticancer, antiviral, and anti-inflammatory activities, among others. This underscores the versatility of pyrazole compounds in therapeutic applications, suggesting potential research directions for "4-(4-methyl-1H-pyrazol-1-yl)phenol" (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
Recent developments in multicomponent reactions (MCRs) for synthesizing pyrazole derivatives with biological activity are highlighted, demonstrating the chemical versatility and potential for creating compounds with specific therapeutic applications (Becerra et al., 2022).
Safety and Hazards
The safety data sheet for “4-(4-methyl-1H-pyrazol-1-yl)phenol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with various biological targets, exhibiting a broad range of chemical and biological properties .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that environmental factors can significantly impact the pharmacodynamics and pharmacokinetics of a compound .
properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTLSFUSQWHJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427392.png)

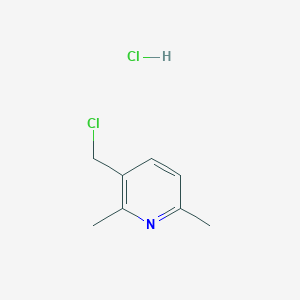
![2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1427396.png)
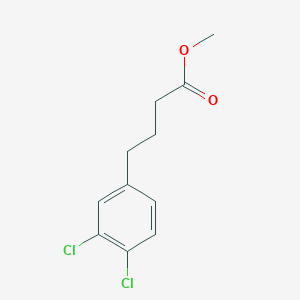
![2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B1427399.png)

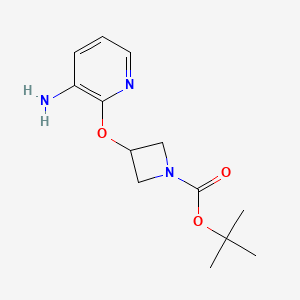
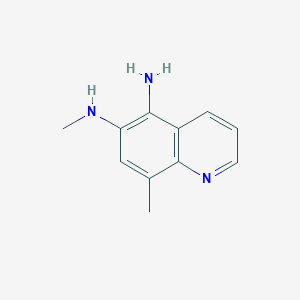
![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B1427406.png)

